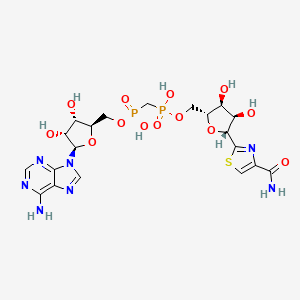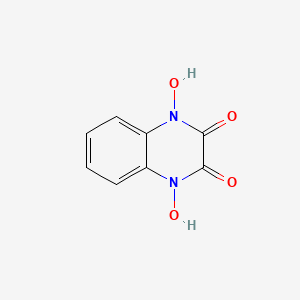
1,4-Dihydroxyquinoxaline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dihydroxyquinoxaline-2,3-dione is a quinoxaline derivative.
Applications De Recherche Scientifique
NMDA Receptor Glycine Site Antagonism
1,4-Dihydroxyquinoxaline-2,3-dione has been studied for its role in antagonizing NMDA receptor glycine sites. A series of related compounds were synthesized and evaluated for their effectiveness in this area, showing varying degrees of antagonism (Zheng et al., 1996).
Synthesis and Chemical Reactions
Research has been conducted on the chemical synthesis and reactions involving 1,4-Dihydroxyquinoxaline-2,3-dione derivatives. For example, studies on acetoxylation reactions using fuming nitric acid in acetic acid have been conducted (Zhou et al., 1995). Additionally, the synthesis of new compounds like (dihydro)pyranonaphthoquinones and their epoxy analogs using 1,4-Dihydroxy-2-naphthoic acid as a substrate has been explored for potential anticancer properties (Thi et al., 2015).
Corrosion Inhibition
The compound has been evaluated for its potential as a corrosion inhibitor, particularly in relation to mild steel in acidic solutions. Studies have looked into its efficiency and the mechanisms by which it inhibits corrosion (Zouitini et al., 2019).
Dopaminergic Features
Research into dopaminergic features of compounds related to 1,4-Dihydroxyquinoxaline-2,3-dione has been conducted. This includes studies on binding affinity at dopamine and serotonin receptors (Kostic-Rajacic et al., 1998).
Crystal Structure Analysis
The crystal structure of 1,4-Dihydroquinoxaline-2,3-dione compounds has been analyzed, providing insights into its molecular interactions and properties (Wang, 2011).
Corrosion Inhibition via DFT Method
Density Functional Theory (DFT) method has been employed to study the corrosion inhibition efficiencies of 1,4-Dihydroquinoxaline-2,3-dione derivatives, providing a theoretical approach to understanding their interaction with steel in acid media (Zarrouk et al., 2013).
Propriétés
Formule moléculaire |
C8H6N2O4 |
|---|---|
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
1,4-dihydroxyquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H6N2O4/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4,13-14H |
Clé InChI |
UOOBPWKQJFEXQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=O)N2O)O |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=O)C(=O)N2O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



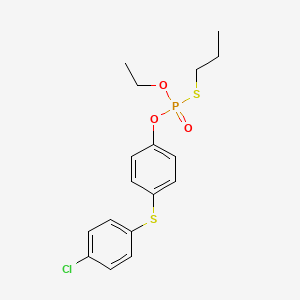


![3-Hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B1221734.png)

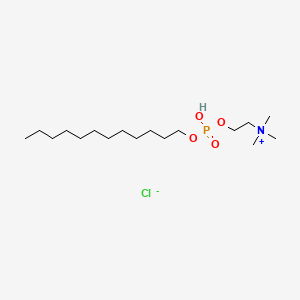
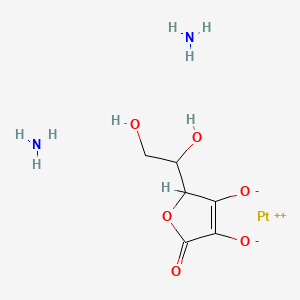
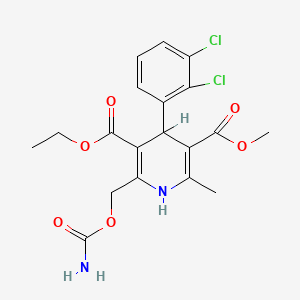
![N-(2,4-diaminoquinazolin-6-yl)-N-[[4-[[(2,4-diaminoquinazolin-6-yl)-formylamino]methyl]phenyl]methyl]formamide](/img/structure/B1221741.png)
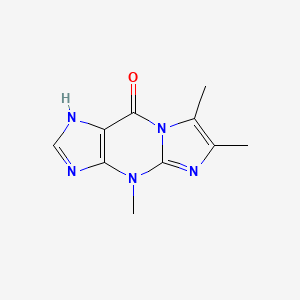
![(6R)-7,9-Dibromo-N-[3-[2,6-dibromo-4-[2-[[(6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1221743.png)

![[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3,4-bis[(4-nitrobenzoyl)oxy]oxan-2-yl]methyl 4-nitrobenzoate](/img/structure/B1221747.png)
